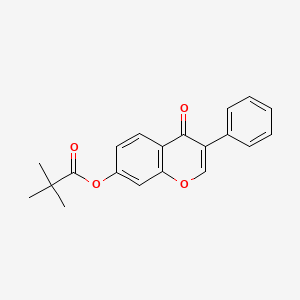

(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2,3)19(22)24-14-9-10-15-17(11-14)23-12-16(18(15)21)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWSXWRFMUSIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate typically involves the condensation of 4-oxo-3-phenylchromen-7-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, receptor binding, or interference with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available

Table 1: Key Properties of 2,2-Dimethylpropanoate Esters

Key Comparisons

Synthetic Accessibility: 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate was synthesized in 62% yield via a scalable method using 1,4-dioxane and sodium carbonate .

Structural and Functional Differences: The chromone-based derivative (target compound) lacks the reactive chlorohydrin moiety seen in 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate, suggesting divergent stability and reactivity. Chromones are less prone to hydrolysis compared to chlorohydrins due to their aromatic stabilization . Phosphorylated pivalate esters () exhibit enhanced bioavailability as prodrugs, a feature that may extend to the chromone derivative if its ester group facilitates membrane penetration .

Biological Relevance :

- Chromone derivatives are well-documented for their enzyme inhibitory activity (e.g., cyclooxygenase-2), while chlorohydrin esters are intermediates in synthesizing bioactive molecules like β-blockers . The pivalate group in both compounds likely improves metabolic resistance, a critical factor in drug design.

Biological Activity

(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate is a synthetic compound belonging to the class of chromen derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure contributes to various applications in biological research, including anti-inflammatory and antioxidant properties.

Chemical Structure and Synthesis

The compound features a chromen backbone with a 2,2-dimethylpropanoate group. The synthesis typically involves the condensation of 4-oxo-3-phenylchromen-7-ol with 2,2-dimethylpropanoic acid, often facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and its role in modulating inflammatory responses.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against different cancer cell lines. For instance, derivatives of similar chromen structures have shown promising results in cytotoxicity assays. In one study, compounds derived from 7-hydroxy-4-phenylchromen demonstrated significant cytotoxic effects against human cancer cell lines such as AGS and HeLa, with some showing IC50 values lower than that of established chemotherapeutic agents like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4d | AGS | 2.63 ± 0.17 | Induces apoptosis and G2/M cell cycle arrest |

| This compound | HCT116 | TBD | TBD |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Chromen derivatives are known to interact with various signaling pathways involved in inflammation. Specific studies have shown that these compounds can inhibit pro-inflammatory cytokine production, suggesting their potential use in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with specific receptors that modulate cellular responses.

- Cell Signaling Interference : The compound could disrupt signaling pathways that lead to proliferation or inflammation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of chromen derivatives:

- Cytotoxicity Screening : A study involving the synthesis of novel derivatives showed that certain compounds exhibited better cytotoxicity than their parent compounds, indicating structural modifications can enhance biological activity .

- Inflammation Models : Research has demonstrated that chromen derivatives can reduce inflammation markers in vitro and in vivo models, supporting their potential therapeutic application in inflammatory diseases.

Q & A

Q. Key Parameters :

- LogP : Optimal range 3.5–4.0 for membrane permeability; substituents on the phenyl ring adjust hydrophobicity .

- Steric Effects : Bulkier groups at the 3-position of the chromenone core improve target binding (e.g., IC improvement from 15 μM to 8 μM with -CF substitution) .

Methodology : 3D-QSAR using CoMFA/CoMSIA aligns steric/electrostatic fields with activity data from analogous compounds .

Basic: What are the stability considerations for long-term storage of this compound?

- Degradation Pathways : Hydrolysis (ester → carboxylic acid) and photodegradation (chromenone ring cleavage) .

- Storage Conditions :

Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (150 K, Cu-Kα radiation) confirms:

- Dihedral Angle : 45° between the chromenone and phenyl rings, reducing π-π stacking interactions .

- Hydrogen Bonding : Weak C–H···O interactions stabilize the crystal lattice (d = 2.8 Å) .

Data Parameters : R = 0.0275, wR = 0.0634 (I > 2σ(I)), ensuring high precision .

Basic: What chromatographic methods are suitable for purity analysis?

- HPLC : C18 column (4.6 × 250 mm), mobile phase = 60:40 acetonitrile/water (0.1% TFA), flow rate 1.0 mL/min, retention time ~8.2 min .

- GC-MS : Validated for residual solvent analysis (e.g., DMF < 500 ppm) .

Advanced: How does the compound’s logD affect its pharmacokinetic profile?

- logD : 3.8 ± 0.2 (shake-flask method), indicating moderate tissue penetration but potential for plasma protein binding .

- Clearance : Hepatic microsomal studies show t = 120 min, suggesting CYP3A4-mediated metabolism .

Advanced: What strategies mitigate synthetic byproducts like fenofibric acid analogs?

- Byproduct Source : Acidic cleavage of the ester under prolonged reaction times .

- Mitigation :

- Use of scavengers (e.g., molecular sieves) to absorb generated HCl .

- Short reaction durations (<4 hrs) monitored by in-situ FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.